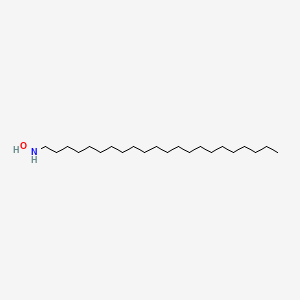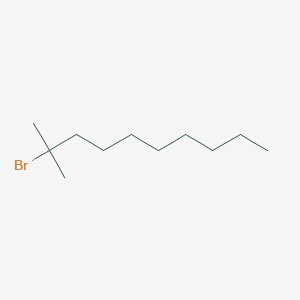![molecular formula C48H48N2S2 B14247265 3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine) CAS No. 405198-37-0](/img/structure/B14247265.png)
3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine): is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) typically involves a multi-step process. One common method includes the following steps:
Formation of 10-hexyl-10H-phenothiazine: This can be achieved by reacting phenothiazine with 1-bromohexane in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The phenothiazine units can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Nitro or halogenated phenothiazine derivatives.
Scientific Research Applications
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-phenothiazine: A simpler phenothiazine derivative with similar electronic properties.
10-Methyl-10H-phenothiazine: Another phenothiazine derivative with a methyl group instead of a hexyl group.
Uniqueness
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) is unique due to its biphenyl core and hexyl-substituted phenothiazine units, which enhance its solubility, stability, and electronic properties. These features make it particularly suitable for applications in organic electronics and imaging .
Properties
CAS No. |
405198-37-0 |
|---|---|
Molecular Formula |
C48H48N2S2 |
Molecular Weight |
717.0 g/mol |
IUPAC Name |
10-hexyl-3-[4-[4-(10-hexylphenothiazin-3-yl)phenyl]phenyl]phenothiazine |
InChI |
InChI=1S/C48H48N2S2/c1-3-5-7-13-31-49-41-15-9-11-17-45(41)51-47-33-39(27-29-43(47)49)37-23-19-35(20-24-37)36-21-25-38(26-22-36)40-28-30-44-48(34-40)52-46-18-12-10-16-42(46)50(44)32-14-8-6-4-2/h9-12,15-30,33-34H,3-8,13-14,31-32H2,1-2H3 |
InChI Key |
CIPCLWNXWUMHJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C7S6)CCCCCC)SC8=CC=CC=C81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



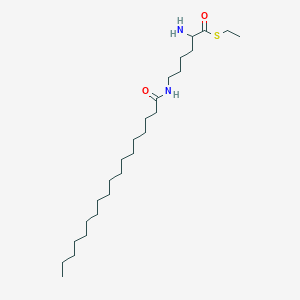

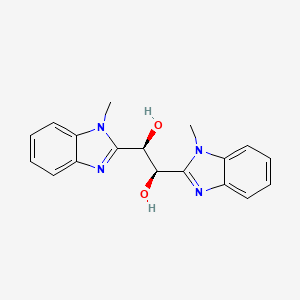
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
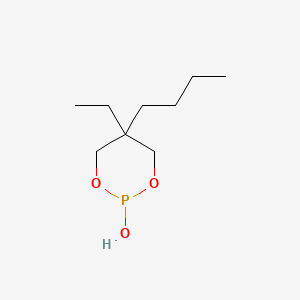

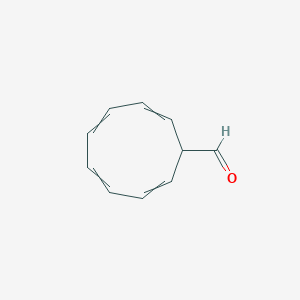
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
